An In-depth Technical Guide to 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. This heterocyclic compound, featuring a substituted imidazole core, represents a molecule of interest for chemical and pharmacological research. This document delineates its structural characteristics, outlines a plausible and detailed synthetic methodology based on established organometallic chemistry, and explores its prospective biological significance in the context of the diverse pharmacological activities exhibited by related 2-acyl-1-methylimidazole derivatives. The content herein is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents with diverse pharmacological profiles, including anticancer, antifungal, and anti-inflammatory activities.[5][6] The introduction of an acyl group at the 2-position of the 1-methylimidazole ring, as seen in 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, offers a strategic modification that can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide focuses on this specific derivative, providing a detailed examination of its chemical nature and potential utility.
Chemical Structure and Properties
The chemical structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole consists of a central 1-methyl-1H-imidazole ring, to which an oxane-4-carbonyl group is attached at the C2 position. The oxane (tetrahydropyran) moiety introduces a saturated heterocyclic ring, which can impact the molecule's solubility, lipophilicity, and conformational flexibility.
Table 1: Physicochemical Properties of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [7] |
| Molecular Weight | 194.23 g/mol | [7] |
| IUPAC Name | (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanone | N/A |
| CAS Number | 1492724-25-0 | [7] |
Structural Elucidation: A Spectroscopic Overview
While specific, publicly available experimental spectra for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole are limited, a predictive analysis based on analogous structures provides valuable insights for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 1-methylimidazole and the oxane rings. Key expected resonances include:
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A singlet for the methyl group on the imidazole nitrogen (N-CH₃).
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Two distinct signals for the imidazole ring protons.
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A multiplet for the methine proton on the oxane ring at the C4 position.
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A series of multiplets for the methylene protons of the oxane ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the carbons of the imidazole ring, the methyl carbon, and the carbons of the oxane ring. The carbonyl carbon signal is anticipated to appear significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. Other characteristic bands would include C-N and C-H stretching vibrations of the imidazole and oxane rings.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the imidazole ring, as well as fragmentation of the oxane ring.
Synthesis of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
The synthesis of 2-acylimidazoles, particularly 1-methyl substituted derivatives, can be effectively achieved through the acylation of a 2-metallo-1-methylimidazole intermediate. A highly plausible and efficient route for the preparation of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole involves the reaction of 2-lithio-1-methyl-1H-imidazole with an activated derivative of oxane-4-carboxylic acid, such as oxane-4-carbonyl chloride.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process commencing with the readily available starting material, 1-methylimidazole.
Caption: Proposed synthetic workflow for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of 2-acyl-1-methylimidazoles.[8]
Materials:
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1-methylimidazole
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Oxane-4-carbonyl chloride
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Generation of 2-lithio-1-methyl-1H-imidazole
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Add 1-methylimidazole (1.0 equivalent) to the cooled THF.
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Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.
Step 2: Acylation with Oxane-4-carbonyl chloride
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To the solution of 2-lithio-1-methyl-1H-imidazole, add a solution of oxane-4-carbonyl chloride (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.
Potential Applications and Biological Significance
While specific biological data for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is not extensively documented in publicly available literature, the broader class of 2-acyl-1-methylimidazole derivatives has garnered significant attention in medicinal chemistry. The structural motifs present in this molecule suggest several avenues for its potential application.
As a Scaffold in Drug Discovery
The imidazole core is a well-established pharmacophore.[1][4] The presence of a ketone functionality at the 2-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for a variety of biological targets.
Potential as an Anticancer Agent
Numerous imidazole-containing compounds have demonstrated potent anticancer activity.[5][6] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes crucial for cancer cell proliferation. The structural features of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole make it a candidate for evaluation in anticancer assays.
Potential as an Antifungal or Antibacterial Agent
The imidazole ring is a key component of many antifungal and antibacterial drugs.[3] The overall lipophilicity and electronic properties of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole could contribute to its potential as an antimicrobial agent.
Caption: Potential application areas for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.
Conclusion
1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is a heterocyclic compound with a well-defined chemical structure that can be synthesized through established organometallic methodologies. While specific biological data for this molecule is currently limited, its structural relationship to a broad class of pharmacologically active imidazole derivatives suggests its potential as a valuable building block in drug discovery and as a candidate for biological screening. Further research into the synthesis optimization, spectroscopic characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the fields of medicinal chemistry and drug development.
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